molecular formula C19H22N2O3S B3668705 3-(azepan-1-ylsulfonyl)-N-phenylbenzamide

3-(azepan-1-ylsulfonyl)-N-phenylbenzamide

Cat. No.: B3668705
M. Wt: 358.5 g/mol
InChI Key: VTRDOJXWMVDEMM-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-phenylbenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzamide core with an azepane ring and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-phenylbenzamide typically involves the reaction of azepane with a sulfonyl chloride derivative, followed by the introduction of a benzamide group. One common method involves the use of a base-catalyzed reaction where azepane is reacted with a sulfonyl chloride in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with N-phenylbenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-phenylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key proteins makes it a promising candidate for further research .

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide
  • 3-(azepan-1-ylsulfonyl)benzoic acid

Uniqueness

3-(azepan-1-ylsulfonyl)-N-phenylbenzamide stands out due to its unique combination of an azepane ring, sulfonyl group, and benzamide core.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(20-17-10-4-3-5-11-17)16-9-8-12-18(15-16)25(23,24)21-13-6-1-2-7-14-21/h3-5,8-12,15H,1-2,6-7,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRDOJXWMVDEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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